Undecane, 1-bromo-11-(2-propen-1-yloxy)-
Description
"Undecane, 1-bromo-11-(2-propen-1-yloxy)-" is a brominated alkane derivative featuring an undecane backbone substituted with a bromine atom at the first carbon and an allyl ether group (2-propen-1-yloxy) at the 11th position. Its molecular formula is C₁₄H₂₅BrO, with a molecular weight of 305.25 g/mol. The allyl ether moiety introduces reactivity for further functionalization, such as thiol-ene click chemistry or polymerization, while the bromine atom enables nucleophilic substitution reactions.
Properties
Molecular Formula |
C14H27BrO |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-bromo-11-prop-2-enoxyundecane |
InChI |
InChI=1S/C14H27BrO/c1-2-13-16-14-11-9-7-5-3-4-6-8-10-12-15/h2H,1,3-14H2 |
InChI Key |
UVSLWDHIXWKLSY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCCCCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecane, 1-bromo-11-(2-propen-1-yloxy)- typically involves the reaction of 11-bromo-1-undecanol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Undecane, 1-bromo-11-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding undecane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of undecane derivatives without the bromine atom.
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Functionalized Polymers
Undecane, 1-bromo-11-(2-propen-1-yloxy)- serves as a versatile building block in the synthesis of functionalized polymers. Its unique structure allows for the introduction of various functional groups through reactions such as nucleophilic substitution and metathesis. For instance, it has been utilized in the one-pot synthesis of graft copolymers with poly(methyl methacrylate) grafts, enhancing material properties for applications in coatings and adhesives .
2. Cross-Coupling Reactions
This compound can participate in cross-coupling reactions, which are essential for constructing complex organic molecules. The bromine atom acts as a leaving group, facilitating the formation of carbon-carbon bonds with various nucleophiles. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Applications in Materials Science
1. OLED Materials
Undecane, 1-bromo-11-(2-propen-1-yloxy)- is relevant in the organic light-emitting diode (OLED) industry. It can be employed to develop materials that enhance light emission efficiency and stability. The compound's ability to form stable thin films makes it an attractive candidate for use in OLED devices .
2. Surface Modification
The compound can be used for surface modification processes, improving adhesion and compatibility of materials. By grafting undecane, 1-bromo-11-(2-propen-1-yloxy)- onto surfaces, researchers can enhance properties such as hydrophobicity or biocompatibility, which are crucial for applications in biomedical devices and coatings .
Applications in Medicinal Chemistry
1. Drug Development
In medicinal chemistry, undecane, 1-bromo-11-(2-propen-1-yloxy)- has been explored as a potential intermediate for synthesizing novel pharmaceutical compounds. Its reactivity allows for the introduction of various pharmacophores through functionalization processes, aiding in the development of drugs with improved efficacy and selectivity .
2. Sigma Receptor Ligands
Recent studies have investigated its derivatives as sigma receptor ligands, which play a role in various neurological conditions. The binding affinity and selectivity of synthesized compounds derived from undecane, 1-bromo-11-(2-propen-1-yloxy)- have shown promising results in modulating sigma receptor activity, indicating potential therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of undecane, 1-bromo-11-(2-propen-1-yloxy)- involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The allyloxy group can participate in oxidation reactions, forming reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
The following section compares "Undecane, 1-bromo-11-(2-propen-1-yloxy)-" with structurally related brominated undecane derivatives, focusing on substituent effects, physical properties, synthesis, and applications.
Structural and Functional Group Analysis
Table 1: Key Structural Features and Molecular Properties
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| 1-Bromo-11-(2-propen-1-yloxy)undecane | Allyl ether | C₁₄H₂₅BrO | 305.25 | Reactive allyl ether for polymerization |
| 1-Bromo-11-phenylundecane | Phenyl | C₁₇H₂₇Br | 311.30 | Hydrophobic aromatic group |
| 1-Bromo-11-(trichlorosilyl)undecane | Trichlorosilyl | C₁₁H₂₁BrCl₃Si | 384.62 | Surface-anchoring silane group |
| 1-Bromo-11-pentafluoroethyloxy-undecane | Pentafluoroethyloxy | C₁₃H₂₀BrF₅O | 369.21 | Electron-withdrawing fluorinated group |
- Allyl Ether (Target Compound): The allyl ether group (2-propen-1-yloxy) is electron-rich, enabling radical-mediated reactions (e.g., thiol-ene chemistry) or copolymerization with vinyl monomers. This contrasts with the pentafluoroethyloxy group (), which is highly electronegative, reducing electron density and altering solubility .
- Trichlorosilyl Group: This substituent () allows covalent bonding to silicon-based substrates, making it critical for self-assembled monolayers (SAMs) in surface engineering .
Physical Properties
Table 2: Comparative Physical Properties
| Compound Name | Boiling Point (°C)* | Melting Point (°C) | Solubility Profile |
|---|---|---|---|
| 1-Bromo-11-(2-propen-1-yloxy)undecane | ~200–210 (est.) | Not reported | Low polarity solvents (e.g., THF) |
| 1-Bromo-11-phenylundecane | ~300–310 (est.) | Not reported | Nonpolar solvents (e.g., hexane) |
| 1-Bromo-undecane (base compound) | 137–140 | -9.9 | Hydrophobic, soluble in ethers |
| 1-Bromo-11-(trichlorosilyl)undecane | >250 | Not reported | Reacts with protic solvents |
*Estimated based on undecane derivatives ().
- The allyl ether substituent likely reduces boiling point compared to phenyl-substituted analogs due to lower molecular weight and weaker intermolecular forces.
- The trichlorosilyl derivative () has high thermal stability, suitable for high-temperature SAMs applications .
Biological Activity
Undecane, 1-bromo-11-(2-propen-1-yloxy)- is a chemical compound with the molecular formula CHBrO. It is part of the broader category of organobromine compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1-Bromo-11-(2-propen-1-yloxy)undecane
- Molecular Weight : 235.204 g/mol
- CAS Number : 693-67-4
-
Chemical Structure :
Biological Activity Overview
The biological activity of undecane derivatives, including 1-bromo-11-(2-propen-1-yloxy)-, has been studied in various contexts, particularly in relation to their antimicrobial and antiviral properties. The following sections summarize key findings from research studies.
Antimicrobial Activity
Several studies have indicated that brominated compounds exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The presence of bromine in the alkyl chain enhances the lipophilicity of the compound, allowing it to disrupt microbial cell membranes more effectively.
- Case Studies :
Antiviral Activity
Research has also explored the antiviral potential of undecane derivatives:
- In vitro Studies : Compounds structurally related to undecane have shown inhibitory effects on viral replication in cell cultures. For example, studies on other brominated alkenes indicated their potential to inhibit influenza virus replication .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiviral | Inhibitory effects on viral replication | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Mechanisms of Biological Action
The biological activity of undecane, 1-bromo-11-(2-propen-1-yloxy)- can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and viral replication.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of brominated undecanes revealed that they exhibited significant antimicrobial activity against both bacterial and fungal strains. The study utilized disk diffusion methods to evaluate efficacy and found that higher concentrations led to increased inhibition zones .
- Antiviral Mechanism Exploration : In vitro assays demonstrated that certain undecane derivatives could reduce viral load in infected cell cultures by targeting viral entry mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Undecane, 1-bromo-11-(2-propen-1-yloxy)-, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, introducing the propenyloxy group via Williamson ether synthesis (using a propenol derivative and a bromoalkane precursor) under controlled conditions. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., NaH or K₂CO₃) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation is critical to isolate the product. Monitoring by thin-layer chromatography (TLC) and spectroscopic validation (NMR, IR) ensures purity .
Q. What spectroscopic techniques are most effective for characterizing the structural features of Undecane, 1-bromo-11-(2-propen-1-yloxy)-?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the bromoalkyl chain (δ ~3.4 ppm for CH₂Br) and propenyloxy group (δ ~4.2–5.8 ppm for allylic protons). Compare coupling constants to confirm stereochemistry.
- IR Spectroscopy : Identify C-Br (~600 cm⁻¹) and ether C-O (~1100 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment patterns.
Cross-validation with computational simulations (e.g., DFT-predicted NMR shifts) resolves ambiguities .
Q. What safety protocols should be followed when handling Undecane, 1-bromo-11-(2-propen-1-yloxy)- in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks.
- Storage : Store in a cool, dry place away from oxidizers. Ensure containers are sealed under inert gas (N₂/Ar).
- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste. Avoid direct contact; wash skin with soap and water immediately .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of Undecane, 1-bromo-11-(2-propen-1-yloxy)-?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31G**) to calculate molecular orbitals, electrostatic potentials, and bond dissociation energies. Incorporate exact-exchange terms to improve accuracy for bromine-containing systems .
- Reactivity Insights : Simulate nucleophilic attack at the bromine center to predict activation barriers. Compare with experimental kinetic data to validate models.
- Applications : Guide synthetic modifications (e.g., substituent effects on SN2 reactivity) .
Q. How do steric and electronic effects influence the reactivity of the bromo and propenyloxy groups during nucleophilic substitution reactions?
- Methodological Answer :
- Experimental Design : Synthesize analogs with varying chain lengths or substituents (e.g., replacing propenyloxy with bulkier groups). Measure reaction rates under standardized conditions (e.g., NaI/acetone for SN2).
- DFT Analysis : Calculate transition-state geometries to quantify steric hindrance. Use Natural Bond Orbital (NBO) analysis to assess electronic effects (e.g., hyperconjugation from the propenyloxy group).
- Data Interpretation : Correlate computational steric maps (e.g., % buried volume) with experimental yields to optimize substrate design .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for Undecane, 1-bromo-11-(2-propen-1-yloxy)-?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. Use variable-temperature NMR to study conformational dynamics.
- Computational Cross-Check : Compare experimental IR stretches with DFT-calculated vibrational modes.
- Crystallography : If crystallizable, obtain X-ray data to confirm bond lengths and angles .
Q. How can Quantitative Structure-Property Relationship (QSPR) models predict the physicochemical behavior of this compound?
- Methodological Answer :
- Descriptor Selection : Use topological (e.g., Wiener index) and electronic (e.g., dipole moment) descriptors.
- Model Training : Apply neural networks or regression algorithms to datasets of similar bromoalkanes. Validate with experimental solubility or logP values.
- Applications : Predict biodegradation rates or partition coefficients for environmental studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
